![molecular formula C24H23NO5 B5038527 (2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B5038527.png)
(2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a phenoxyphenyl group and a trimethoxyphenyl group connected by a propenone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 4-phenoxyaniline with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the desired propenone linkage.
-
Step 1: Formation of Schiff Base
Reagents: 4-phenoxyaniline, 3,4,5-trimethoxybenzaldehyde
Conditions: Ethanol as solvent, reflux for 2-4 hours
Product: Schiff base intermediate
-
Step 2: Formation of Propenone
Reagents: Schiff base intermediate, base (e.g., sodium hydroxide)
Conditions: Ethanol as solvent, room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
(2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinones.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
-
Reduction: : The compound can be reduced to form corresponding amines or alcohols.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Solvent like ethanol or ether
-
Substitution: : The compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Substituted derivatives
科学研究应用
(2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Similar to cetylpyridinium chloride, used for its antimicrobial activity.
Uniqueness
(2E)-3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of phenoxyphenyl and trimethoxyphenyl groups linked by a propenone moiety sets it apart from other compounds with similar applications.
属性
IUPAC Name |
(E)-3-(4-phenoxyanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-27-22-15-17(16-23(28-2)24(22)29-3)21(26)13-14-25-18-9-11-20(12-10-18)30-19-7-5-4-6-8-19/h4-16,25H,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUZHQMIJNFGP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
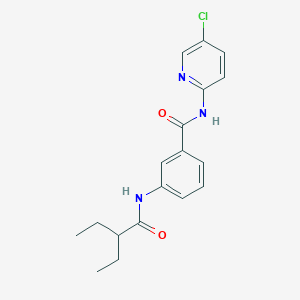
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5038452.png)
![4-(3,5-Dimethylpyrazol-1-yl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)
![(5E)-1-(4-METHYLPHENYL)-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5038466.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
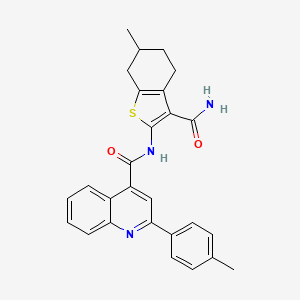
![4,4'-Bis[(3-carboxypropanoyl)amino]biphenyl-3,3'-dicarboxylic acid](/img/structure/B5038501.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)
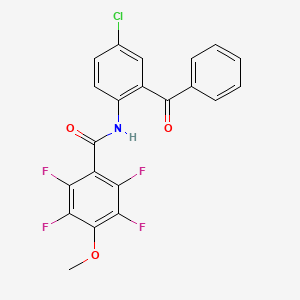
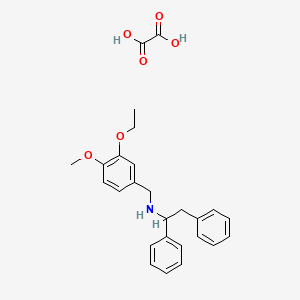
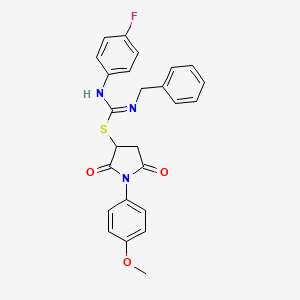
![Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate](/img/structure/B5038551.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5038576.png)
